molecular formula C23H25NO5 B1612866 Diacetylnalorphine CAS No. 2748-74-5

Diacetylnalorphine

Cat. No.: B1612866
CAS No.: 2748-74-5
M. Wt: 395.4 g/mol
InChI Key: PRQBBJWORXAHMN-JIAAILLZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetylnalorphine is synthesized by acetylating nalorphine. The process involves the reaction of nalorphine with acetic anhydride under controlled conditions to form the diacetyl ester . The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions, similar to those used in the production of other acetylated opioids. The process would need to ensure high purity and yield, likely involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Diacetylnalorphine undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed to yield nalorphine.

    Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Substitution: Various substituents can be introduced to the molecule, potentially creating new analogues with different properties.

Common Reagents and Conditions:

    Hydrolysis: Typically involves acidic or basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products:

    Hydrolysis: Produces nalorphine.

    Oxidation and Reduction: Can yield various oxidized or reduced derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of opioid chemistry and the development of new analgesics.

    Biology: Investigated for its interactions with opioid receptors and its potential effects on biological systems.

    Medicine: Studied for its analgesic properties and potential use as an antidote for opioid overdose.

    Industry: Could be used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique in its dual role as an analgesic and antidote, although it was never marketed. Its ability to act as a prodrug to nalorphine distinguishes it from other opioids, providing a unique pharmacological profile that could be valuable in both therapeutic and research settings .

Properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-4-10-24-11-9-23-16-6-8-19(28-14(3)26)22(23)29-21-18(27-13(2)25)7-5-15(20(21)23)12-17(16)24/h4-8,16-17,19,22H,1,9-12H2,2-3H3/t16-,17+,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQBBJWORXAHMN-JIAAILLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043407
Record name Diacetylnalorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2748-74-5
Record name Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-(2-propenyl)-, 3,6-diacetate, (5α,6α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2748-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetylnalorphine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002748745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetylnalorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIACETYLNALORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q083G8ZAJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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